molecular formula C10H18O2 B6292122 Methyl 4-ethylcyclohexane-1-carboxylate CAS No. 828271-40-5

Methyl 4-ethylcyclohexane-1-carboxylate

Cat. No.: B6292122
CAS No.: 828271-40-5
M. Wt: 170.25 g/mol
InChI Key: YSEHHONJTYBLJV-UHFFFAOYSA-N
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Description

Methyl 4-ethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexane, where a methyl ester group is attached to the first carbon and an ethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-ethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and crystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-ethylcyclohexane-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 4-ethylcyclohexanol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide in methanol for transesterification reactions.

Major Products Formed

    Oxidation: 4-ethylcyclohexane-1-carboxylic acid.

    Reduction: 4-ethylcyclohexanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 4-ethylcyclohexane-1-carboxylate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohexane-1-carboxylate: Lacks the ethyl group at the fourth position.

    Ethyl 4-methylcyclohexane-1-carboxylate: Has an ethyl ester group instead of a methyl ester group.

    Methyl 4-methylcyclohexane-1-carboxylate: Contains a methyl group at the fourth position instead of an ethyl group.

Uniqueness

Methyl 4-ethylcyclohexane-1-carboxylate is unique due to the presence of both a methyl ester group and an ethyl group on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

methyl 4-ethylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHHONJTYBLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567232
Record name Methyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828271-40-5
Record name Methyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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